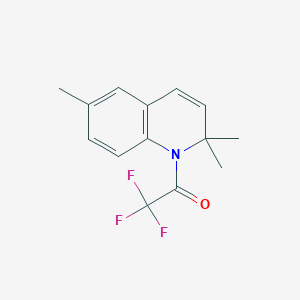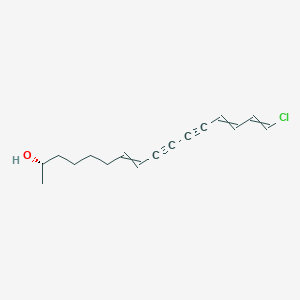
(2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol: is a synthetic organic compound characterized by its unique structure, which includes a chlorine atom, multiple double bonds, and a hydroxyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods: Industrial production of this compound may involve the use of engineered bacteria containing specific enzymes to catalyze the necessary reactions. The process includes preparing a suspension of resting cells, performing ultrasonic disruption, and mixing the cell supernatant with the substrate and cofactors to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and the effects of structural modifications on biological activity.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
(2S)-Pinocembrin: A chiral flavanone with versatile pharmacological activities.
(2S,4S)-4-[18F]FPArg: Used in glioma imaging.
(1R,2S)-2-Phenylcyclopropanaminium: A monoamine oxidase inhibitor used in the treatment of depression.
Eigenschaften
CAS-Nummer |
537684-08-5 |
|---|---|
Molekularformel |
C16H19ClO |
Molekulargewicht |
262.77 g/mol |
IUPAC-Name |
(2S)-16-chlorohexadeca-7,13,15-trien-9,11-diyn-2-ol |
InChI |
InChI=1S/C16H19ClO/c1-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h4,6,9,11,13,15-16,18H,8,10,12,14H2,1H3/t16-/m0/s1 |
InChI-Schlüssel |
BOMJGLVMBIPNNR-INIZCTEOSA-N |
Isomerische SMILES |
C[C@@H](CCCCC=CC#CC#CC=CC=CCl)O |
Kanonische SMILES |
CC(CCCCC=CC#CC#CC=CC=CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


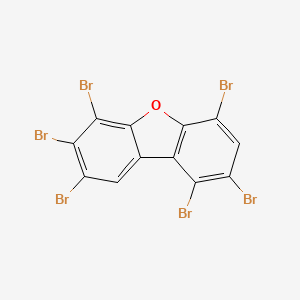
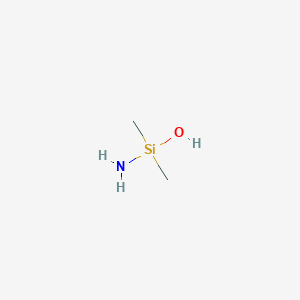
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
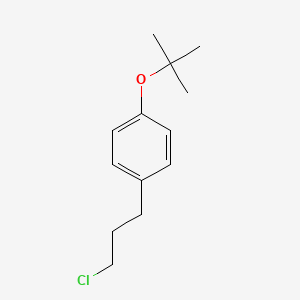
![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)
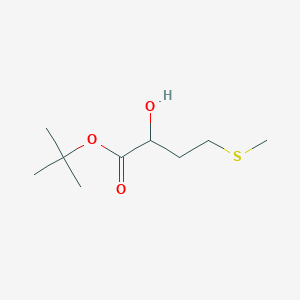
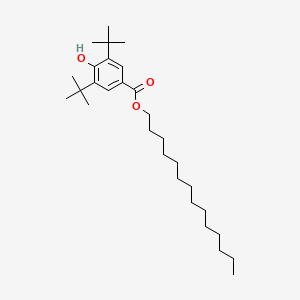

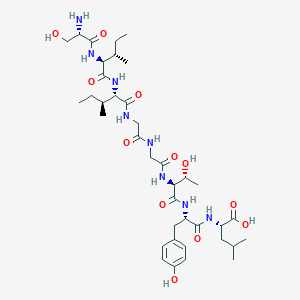
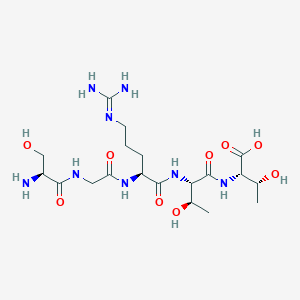
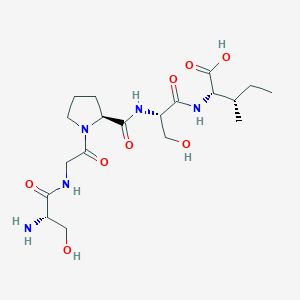
![Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14227526.png)

